molecular formula C15H20N2O5S B3986159 methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate

methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate

Cat. No. B3986159
M. Wt: 340.4 g/mol
InChI Key: LHZYEWHNHVTBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate (MPB) is a synthetic compound that has shown significant potential in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. This compound achieves this by forming covalent bonds with the active site residues of the enzyme, which prevents its normal function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of proteases and the modulation of various cellular pathways. This compound has also been shown to have anti-inflammatory properties, which makes it a potential therapeutic agent for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate, including its potential use as a therapeutic agent for various inflammatory conditions. This compound may also be used in the study of various diseases, such as cancer and Alzheimer's disease, where proteases play a crucial role in disease progression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown significant potential in scientific research. Its ability to selectively inhibit the activity of certain enzymes makes it a valuable tool for studying various biochemical and physiological processes. The synthesis method of this compound involves several steps, and its mechanism of action involves the formation of covalent bonds with the active site residues of target enzymes. This compound has several biochemical and physiological effects, including anti-inflammatory properties, and its potential use as a therapeutic agent for various conditions warrants further research.

Scientific Research Applications

Methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. One of the main applications of this compound is in the study of proteases, which are enzymes that play a crucial role in various physiological processes. This compound has been shown to be a potent inhibitor of several proteases, including trypsin, chymotrypsin, and elastase.

properties

IUPAC Name

methyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-11(15(19)22-2)16-14(18)12-5-7-13(8-6-12)23(20,21)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZYEWHNHVTBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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